5-(Chloromethyl)nicotinonitrile hydrochloride

Description

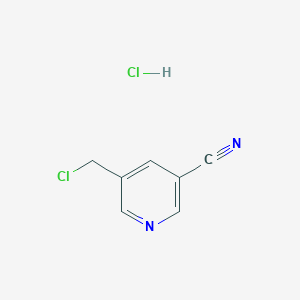

5-(Chloromethyl)nicotinonitrile hydrochloride (CAS: 1225380-31-3; IUPAC: 5-(chloromethyl)pyridine-2-carbonitrile hydrochloride) is a heterocyclic compound featuring a pyridine ring substituted with a chloromethyl group at position 5 and a nitrile group at position 2. It is a high-purity pharmaceutical intermediate synthesized by SynHet and widely used in medicinal chemistry, biotechnology, and agrochemical research . Its reactive chloromethyl and nitrile groups enable versatile functionalization, making it a critical building block for drug discovery and fine chemical synthesis.

Properties

IUPAC Name |

5-(chloromethyl)pyridine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2.ClH/c8-2-6-1-7(3-9)5-10-4-6;/h1,4-5H,2H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBHXSCWBUYDTDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C#N)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-(Chloromethyl)nicotinonitrile hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 5-bromomethyl nicotinonitrile with iron(III) chloride, followed by treatment with hydrochloric acid to yield the hydrochloride salt[2][2]. The reaction conditions typically involve:

Temperature: Room temperature to moderate heating.

Solvent: Organic solvents such as dichloromethane or ethanol.

Catalyst: Iron(III) chloride.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography[2][2].

Chemical Reactions Analysis

Types of Reactions: 5-(Chloromethyl)nicotinonitrile hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and mild heating.

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.

Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a catalyst).

Major Products:

Substitution: Derivatives with substituted groups at the 5-position.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Primary amines.

Scientific Research Applications

Chemical Synthesis

5-(Chloromethyl)nicotinonitrile hydrochloride serves as a versatile intermediate in the synthesis of various organic compounds. Its chloromethyl group allows for further functionalization, making it valuable in creating more complex structures.

- Example Case Study : In a study involving the synthesis of arylethylamines, this compound was utilized as a key starting material. The reaction conditions were optimized to yield high purity products, demonstrating its utility in producing biologically active compounds .

Pharmaceutical Applications

The compound has shown promise in the development of pharmaceutical agents, particularly those targeting neurological conditions and other therapeutic areas.

- Neuropharmacology : Research indicates that derivatives of this compound can interact with nicotinic acetylcholine receptors, which are implicated in cognitive functions and neurodegenerative diseases. This interaction suggests potential applications in designing drugs for Alzheimer's disease and other cognitive disorders .

Agrochemical Development

This compound has been explored for its potential use in agrochemicals, particularly insecticides and herbicides.

- Insecticide Synthesis : The compound can be transformed into various neonicotinoid insecticides, which are known for their effectiveness against a wide range of pests. The synthesis process often involves chlorination and nitration reactions that leverage the functional groups present in this compound .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)nicotinonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in drug design to create compounds that can selectively target and inhibit specific enzymes or receptors .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural analogs of 5-(chloromethyl)nicotinonitrile hydrochloride, their substituent patterns, similarity scores, and applications:

Key Differences and Implications

- Substituent Position : The placement of chloromethyl and other groups significantly alters reactivity. For example, 3-(chloromethyl)-4-methylpyridine HCl’s methyl group enhances lipophilicity, whereas 4-(chloromethyl)pyridine HCl lacks steric hindrance, favoring corrosion inhibition .

- Functional Groups: The nitrile group in 5-(chloromethyl)nicotinonitrile HCl provides a distinct electrophilic site compared to analogs with hydroxyl or nitro groups, which are more reactive in acidic or nucleophilic environments .

- Applications: While 5-(chloromethyl)nicotinonitrile HCl is primarily pharmaceutical-focused, analogs like 4-(chloromethyl)pyridine HCl are utilized in industrial corrosion prevention, demonstrating how minor structural changes diversify utility .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates: 5-(Chloromethyl)nicotinonitrile HCl’s dual functional groups enable coupling with nucleophiles (e.g., amines, thiols) to generate kinase inhibitors or antiviral agents .

- Corrosion Inhibition : Chloromethyl-substituted pyridines, such as 4-(chloromethyl)pyridine HCl, exhibit adsorption on metal surfaces, forming protective layers in acidic environments .

- Agrochemical Synthesis: Derivatives like 5-chloro-6-hydroxynicotinoyl chloride serve as precursors for herbicides, leveraging their electrophilic carbonyl chloride group .

Biological Activity

5-(Chloromethyl)nicotinonitrile hydrochloride is a chemical compound with the molecular formula CHClN. This compound is a derivative of nicotinonitrile and has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound features a chloromethyl group that enhances its reactivity, allowing it to interact with various biological targets. The mechanism of action primarily involves covalent bonding with nucleophilic sites in proteins and enzymes, which can lead to alterations in their function. Such interactions are pivotal in drug design, enabling the development of compounds that can selectively inhibit specific biological pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Activity : Preliminary investigations indicate that it may possess anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells .

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .

Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound revealed significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results highlight its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The following table summarizes findings from different studies:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Apoptosis via caspase activation |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest |

| A549 (lung cancer) | 25 | Induction of oxidative stress |

These findings suggest a promising avenue for further exploration in cancer therapeutics.

Anti-inflammatory Effects

Research into the anti-inflammatory effects of related compounds has indicated that derivatives like this compound may inhibit COX-2 activity. A study on a structurally similar compound demonstrated a significant reduction in inflammatory markers in LPS-induced rat models:

Q & A

Advanced Research Question

- Molecular docking (AutoDock Vina) : Predicts binding to kinases (e.g., EGFR with ∆G = −9.2 kcal/mol) .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å confirms stable binding) .

How can reaction scale-up challenges be addressed without compromising purity?

Advanced Research Question

- Continuous flow synthesis : Reduces thermal gradients (residence time <5 minutes at 70°C).

- In-line analytics : PAT tools (e.g., ReactIR) monitor chloromethylation in real time .

What are the limitations of current corrosion inhibition studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.